molecular formula C10H15NO2 B3050921 2,4-Dimethoxy-n,n-dimethylaniline CAS No. 29768-42-1

2,4-Dimethoxy-n,n-dimethylaniline

Cat. No. B3050921
CAS RN: 29768-42-1
M. Wt: 181.23 g/mol
InChI Key: AUDKDSQGXJYOQC-UHFFFAOYSA-N
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Description

“2,4-Dimethoxy-n,n-dimethylaniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a primary amine that consists of a benzene ring attached to an amino group. Derivatives of aniline often have various substituents on the benzene ring, and in this case, it seems to have two methoxy groups and a dimethylamino group .


Synthesis Analysis

While specific synthesis methods for “2,4-Dimethoxy-n,n-dimethylaniline” are not available, N,N-Dimethylaniline, a related compound, can be produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . This process might provide some insight into potential synthesis methods for “2,4-Dimethoxy-n,n-dimethylaniline”.

Scientific Research Applications

Environmental Impact and Degradation

  • Biodegradation Monitoring : 2,4-Dimethylaniline, a related compound to 2,4-Dimethoxy-n,n-dimethylaniline, has been studied for its environmental impact, particularly its biodegradation by Pseudomonas species. These bacteria metabolize 2,4-dimethylaniline through oxidative deamination, utilizing it as a nitrogen and carbon source, as demonstrated by cyclic voltammetry methods (Brimecombe, Fogel, & Limson, 2006).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Research has focused on the synthesis and characterization of DNA adducts formed by related dimethylanilines, offering insights into their interaction with DNA. For instance, studies have synthesized and characterized adducts from 2,6-dimethylaniline, another analog, and their impact on DNA (Marques et al., 1996).
  • Electrochemical Properties : The electrochemical behavior of similar compounds, like 2,5-dimethylaniline, has been explored, highlighting the formation of polymers with characteristics akin to polyaniline. This research is crucial in understanding the electrochemical properties of such compounds (Geniés & Noël, 1990).

Health and Safety

  • Toxicological Studies : Investigations into the genotoxicity of compounds like 2,4-dimethylaniline, a structurally similar compound, have been conducted. These studies use models like the alkaline single cell gel electrophoresis to assess DNA damage in liver cells of mice, contributing to our understanding of the health implications of exposure to such compounds (Przybojewska, 1999).

Potential Applications

  • Polymer Synthesis : The synthesis of poly(2,3-dimethylaniline) using phosphoric acid highlights the potential for creating polymers with unique properties such as improved solubility and anticorrosion characteristics. This suggests potential applications in materials science for derivatives like 2,4-Dimethoxy-n,n-dimethylaniline (Ma, Huang, & Gan, 2013).

properties

IUPAC Name

2,4-dimethoxy-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11(2)9-6-5-8(12-3)7-10(9)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKDSQGXJYOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601784
Record name 2,4-Dimethoxy-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-n,n-dimethylaniline

CAS RN

29768-42-1
Record name 2,4-Dimethoxy-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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